molecular formula C6H6BrNO B1290467 4-Bromo-6-methylpyridin-2-ol CAS No. 865156-59-8

4-Bromo-6-methylpyridin-2-ol

Cat. No.: B1290467
CAS No.: 865156-59-8
M. Wt: 188.02 g/mol
InChI Key: RXVJMXCAYIZVKM-UHFFFAOYSA-N
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Description

4-Bromo-6-methylpyridin-2-ol is an organic compound with the molecular formula C₆H₆BrNO. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 4-position, a methyl group at the 6-position, and a hydroxyl group at the 2-position. This compound is of interest due to its unique chemical and physical properties, which make it useful in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-6-methylpyridin-2-ol can be synthesized through several methods, one of which involves the bromination of 6-methylpyridin-2-ol. The reaction typically uses bromine or a brominating agent in the presence of a catalyst or under specific conditions to achieve the desired substitution at the 4-position .

Another method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is used as a starting material. This reaction is catalyzed by palladium and involves the coupling of the brominated pyridine with arylboronic acids to form various derivatives .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination processes, utilizing controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methylpyridin-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-6-methylpyridin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-methylpyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, thereby modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylpyridine
  • 6-Methyl-2-pyridinol
  • 2-Bromo-4-methylpyridine

Uniqueness

4-Bromo-6-methylpyridin-2-ol is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the hydroxyl group at the 2-position also enhances its solubility and ability to form hydrogen bonds, making it a versatile compound in various applications .

Properties

IUPAC Name

4-bromo-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVJMXCAYIZVKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631013
Record name 4-Bromo-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865156-59-8
Record name 4-Bromo-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16 mmol of phosphorus oxybromide are added under an argon atmosphere to a solution of 21 mmol of 4-hydroxy-6-methyl-1H-pyridin-2-one [3749-51-7] in 9 ml of N,N-dimethylformamide. The reaction mixture is heated to 110° C. for 30 minutes and subsequently cooled to room temperature, and 10 ml of water are added. The solution is brought to pH 7 by adding sodium carbonate and cooled to 0° C. The precipitate is filtered off and washed with water and diethyl ether. The title compound is identified on the basis of the Rf value.
Quantity
16 mmol
Type
reactant
Reaction Step One
Quantity
21 mmol
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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